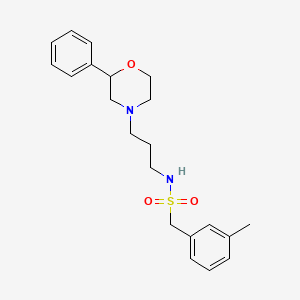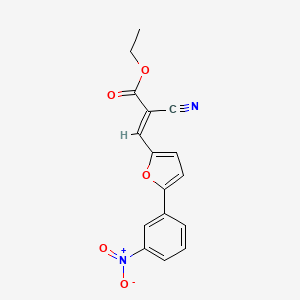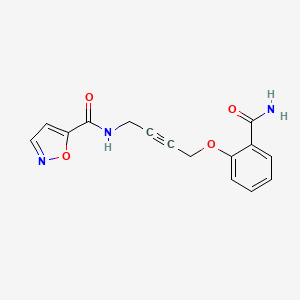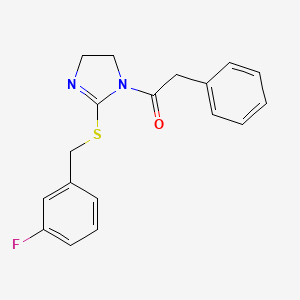
N-(3-(2-phenylmorpholino)propyl)-1-(m-tolyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-phenylmorpholino)propyl)-1-(m-tolyl)methanesulfonamide, commonly known as NPS-2143, is a selective antagonist of the calcium-sensing receptor (CaSR). It was first synthesized by Japanese researchers in 2004 and has since shown promising results in scientific research applications.
Mécanisme D'action
The N-(3-(2-phenylmorpholino)propyl)-1-(m-tolyl)methanesulfonamide is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis. NPS-2143 selectively blocks the N-(3-(2-phenylmorpholino)propyl)-1-(m-tolyl)methanesulfonamide by binding to a specific site on the receptor, preventing it from activating downstream signaling pathways. This results in a decrease in calcium signaling and a reduction in the release of parathyroid hormone, which regulates calcium levels in the body.
Biochemical and Physiological Effects:
NPS-2143 has been shown to have several biochemical and physiological effects. It has been shown to decrease bone resorption and increase bone formation, making it a potential treatment for osteoporosis. It has also been shown to inhibit the growth of cancer cells and reduce the risk of cardiovascular disease by regulating calcium levels in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NPS-2143 in lab experiments is its high selectivity for the N-(3-(2-phenylmorpholino)propyl)-1-(m-tolyl)methanesulfonamide, which allows for precise targeting of the receptor. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of NPS-2143. One area of research is the development of more potent and selective N-(3-(2-phenylmorpholino)propyl)-1-(m-tolyl)methanesulfonamide antagonists for use in clinical settings. Another area of research is the exploration of the potential therapeutic benefits of NPS-2143 in other diseases, such as diabetes and chronic kidney disease. Additionally, further research is needed to fully understand the mechanism of action of NPS-2143 and its effects on calcium homeostasis and bone metabolism.
Méthodes De Synthèse
The synthesis of NPS-2143 involves several steps, starting with the reaction of 3-(2-phenylmorpholino)propylamine with m-tolylmethanesulfonyl chloride to form the intermediate N-(3-(2-phenylmorpholino)propyl)-m-tolylmethanesulfonamide. This intermediate is then reacted with sodium hydride and methyl iodide to yield the final product, NPS-2143.
Applications De Recherche Scientifique
NPS-2143 has been extensively studied in various scientific research applications. Its ability to selectively block the N-(3-(2-phenylmorpholino)propyl)-1-(m-tolyl)methanesulfonamide has been shown to have potential therapeutic benefits in a variety of diseases, including osteoporosis, cancer, and cardiovascular disease. It has also been studied for its role in regulating calcium homeostasis and bone metabolism.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-18-7-5-8-19(15-18)17-27(24,25)22-11-6-12-23-13-14-26-21(16-23)20-9-3-2-4-10-20/h2-5,7-10,15,21-22H,6,11-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOKSRPGDHYAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-phenylmorpholino)propyl)-1-(m-tolyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-[(4-methylsulfonylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2604572.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B2604574.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2604580.png)
![4-allyl-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2604581.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2604583.png)
![1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2604584.png)

![N-[2-[butyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2604588.png)


![2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid](/img/structure/B2604593.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2604594.png)